Adenylosuccinate Lyase Binding Affinity
Adenylosuccinic acid (AMP-S) binds to yeast adenylosuccinate lyase with an affinity 8 times greater than adenosine monophosphate (AMP), as directly determined by comparative Ki measurements. This difference quantifies the critical role of the succinyl group in enzyme-substrate recognition [1].
| Evidence Dimension | Binding affinity to adenylosuccinate lyase (Ki ratio) |
|---|---|
| Target Compound Data | AMP-S (adenylosuccinic acid) binds 8-fold more strongly |
| Comparator Or Baseline | AMP binds 8-fold more weakly |
| Quantified Difference | 8-fold difference in binding strength (Ki(AMP) / Ki(AMP-S) ≈ 8) |
| Conditions | Yeast adenylosuccinate lyase, steady-state kinetic analysis |
Why This Matters
Researchers requiring accurate enzyme kinetic measurements or developing adenylosuccinate lyase inhibitors must use ASA rather than AMP to ensure substrate binding reflects the succinyl moiety contribution.
- [1] Bridger, W.A.; Cohen, L.H. The Kinetics of Adenylosuccinate Lyase. J. Biol. Chem. 243(3), 644-650 (1968). View Source
